molecular formula C8H6Cl2O4S B2571980 Methyl 2-chloro-4-(chlorosulfonyl)benzoate CAS No. 260968-87-4

Methyl 2-chloro-4-(chlorosulfonyl)benzoate

Cat. No.: B2571980
CAS No.: 260968-87-4
M. Wt: 269.09
InChI Key: OFLIXGSTZSJGRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-(chlorosulfonyl)benzoate can be synthesized through a sulfonylation reaction of methyl 4-chlorobenzoate to form methyl 4-chloro-2-sulfonylbenzoate, followed by a chlorination reaction to introduce an additional chlorine atom . The specific steps can be adjusted according to the reaction conditions, such as temperature, solvent, and catalysts used.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonylation and chlorination reactions under controlled conditions to ensure high yield and purity. The compound is often produced under inert gas (nitrogen or argon) to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, sulfonic acids, and other derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-(chlorosulfonyl)benzoate involves its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity and protein function, making it useful in biochemical studies . The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Biological Activity

Methyl 2-chloro-4-(chlorosulfonyl)benzoate is a compound that has garnered attention for its significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological interactions, mechanisms of action, and potential applications through a detailed review of current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H6Cl2O3SC_8H_6Cl_2O_3S and a molecular weight of approximately 269.10 g/mol. The compound features both chloro and chlorosulfonyl functional groups attached to a benzoate structure, which contribute to its reactivity and biological activity. Due to its corrosive nature, it poses risks such as skin burns and respiratory irritation, necessitating careful handling in laboratory settings .

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. The chlorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins. This modification can lead to alterations in enzyme activity and protein function, making it a valuable tool for studying enzyme mechanisms and protein interactions .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrase IX, which is implicated in tumorigenesis and metabolic processes. By covalently modifying the active site of these enzymes, it can effectively alter their catalytic activity .
  • Protein Modification : The ability to form covalent bonds with amino acid residues enables the compound to modify proteins, potentially influencing various biochemical pathways .

Biological Activity Studies

Research has documented various aspects of the biological activity of this compound:

  • Enzyme Interaction Studies : Investigations have highlighted its role as an inhibitor in biochemical pathways, particularly in cancer research where enzyme inhibition can affect tumor growth and progression.
  • Toxicological Assessments : Given its corrosive nature, studies have also focused on the toxicological effects of the compound on human health, emphasizing the need for stringent safety measures during handling .

Case Studies

Several case studies illustrate the biological implications of this compound:

  • Cancer Research : A study demonstrated that this compound effectively inhibited carbonic anhydrase IX in vitro, suggesting potential applications in cancer therapy by targeting metabolic pathways crucial for tumor survival .
  • Occupational Exposure : In an occupational health context, exposure assessments revealed that individuals working with similar compounds exhibited respiratory sensitization, underscoring the importance of understanding the biological effects of chlorinated benzoates .

Applications in Research

This compound serves multiple roles across various scientific disciplines:

Field Application
ChemistryUsed as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.
BiologyInvestigated for enzyme inhibition and protein modification studies.
MedicineServes as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects.
IndustryUtilized in producing dyes, pigments, and other industrial chemicals.

Properties

IUPAC Name

methyl 2-chloro-4-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLIXGSTZSJGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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